molecular formula C10H8N2O2 B14041439 4-Methylquinazoline-6-carboxylic acid

4-Methylquinazoline-6-carboxylic acid

Cat. No.: B14041439
M. Wt: 188.18 g/mol
InChI Key: IKNCCWWXAMESNW-UHFFFAOYSA-N
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Description

4-Methylquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinazoline, a structure known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-aminobenzoic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazoline derivative .

Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid under microwave irradiation, catalyzed by p-toluenesulfonic acid. This protocol offers advantages such as a higher yield, a simpler work-up process, and the avoidance of toxic organic solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Methylquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Methylquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Uniqueness: 4-Methylquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 6-position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methylquinazoline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5H,1H3,(H,13,14)

InChI Key

IKNCCWWXAMESNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC=N1)C(=O)O

Origin of Product

United States

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